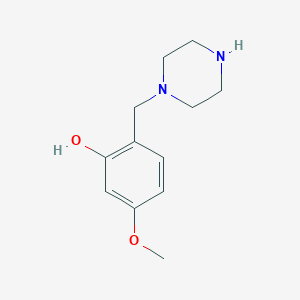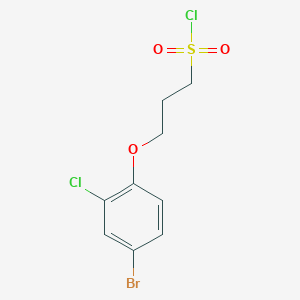
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H9BrCl2O3S. It is a derivative of benzene and contains both bromine and chlorine substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-chlorophenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride to introduce the sulfonyl chloride group. The reaction conditions usually involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
化学反应分析
Types of Reactions
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation to form quinones, while reduction reactions can target the halogen substituents to form dehalogenated products.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Catalysts: Lewis acids such as aluminum chloride and iron(III) chloride are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonate thioesters, quinones, and various substituted aromatic compounds.
科学研究应用
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The aromatic ring can also participate in electrophilic aromatic substitution reactions, where the electron-rich ring attacks electrophiles to form substituted aromatic compounds.
相似化合物的比较
Similar Compounds
- 3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride
- 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is unique due to the specific positioning of the bromine and chlorine substituents on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H9BrCl2O3S |
|---|---|
分子量 |
348.04 g/mol |
IUPAC 名称 |
3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrCl2O3S/c10-7-2-3-9(8(11)6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
InChI 键 |
MVPQKTTUZJZUPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


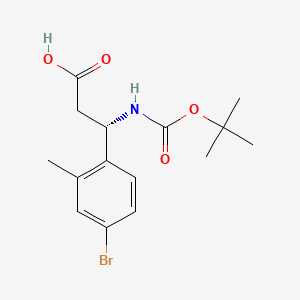
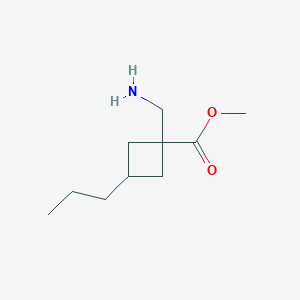
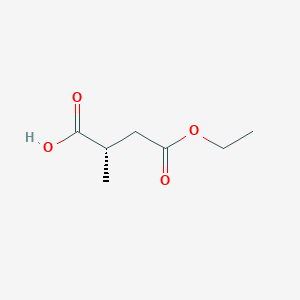
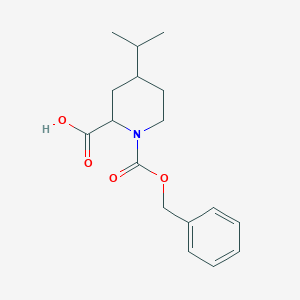
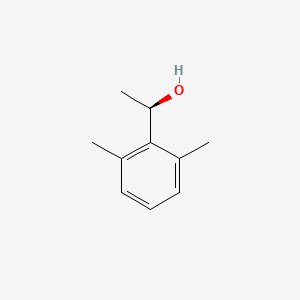
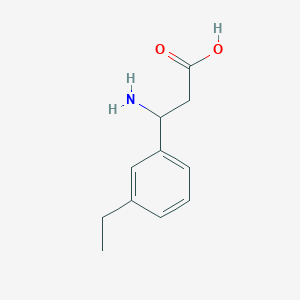
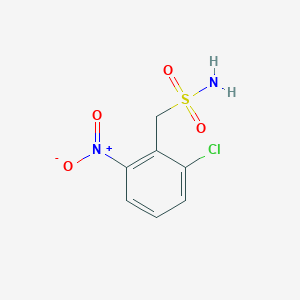
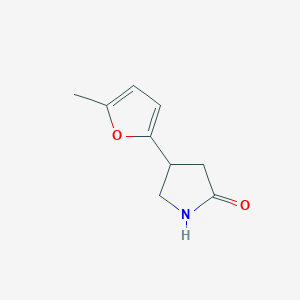

![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
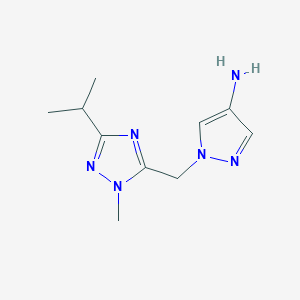

![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
